3-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)-2-butenamide

Vue d'ensemble

Description

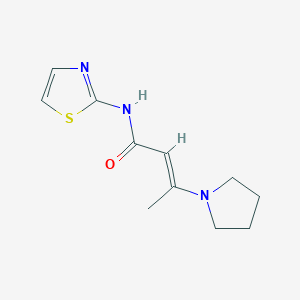

3-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)-2-butenamide is a synthetic organic compound that features a pyrrolidine ring, a thiazole ring, and a butenamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)-2-butenamide typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reactions: The pyrrolidine and thiazole rings are then coupled with a butenamide moiety using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Thiazole Ring Reactivity

The 1,3-thiazol-2-yl group participates in electrophilic substitutions and cycloadditions:

Electrophilic Substitution

-

C5-H Activation : Thiazoles undergo electrophilic substitution preferentially at C5 when activated by electron-donating groups (e.g., methyl) . For this compound, substitution at C5 could occur with bromine or nitric acid, though direct experimental data is limited.

Oxidation

-

N-Oxide Formation : Thiazoles are oxidized to N-oxides using agents like m-chloroperbenzoic acid (mCPBA) or hypofluorous acid. This modification enhances reactivity for subsequent palladium-catalyzed C–H arylations .

| Reaction Type | Reagents | Product |

|---|---|---|

| N-Oxidation | mCPBA, HOF·CH~3~CN | Thiazole N-oxide |

Enamide (α,β-Unsaturated Amide) Reactivity

The conjugated enamide system enables nucleophilic additions and cycloadditions:

Conjugate Addition

-

Michael Addition : The α,β-unsaturated carbonyl reacts with nucleophiles (e.g., amines, thiols) at the β-position. For example, reaction with pyrrolidine could yield a bis-pyrrolidinyl adduct.

Cycloaddition

-

Diels-Alder Reaction : The enamide acts as a dienophile with electron-rich dienes (e.g., cyclopentadiene) under thermal conditions, forming six-membered cyclohexene derivatives .

| Reaction Type | Conditions | Major Product |

|---|---|---|

| Diels-Alder | 100–120°C, toluene | Cyclohexene-fused amide |

Pyrrolidinyl Group Reactivity

The pyrrolidine moiety undergoes alkylation, acylation, and oxidation:

Alkylation/Acylation

-

Secondary Amine Reactivity : The pyrrolidine nitrogen reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides, forming quaternary ammonium salts or amides, respectively.

Oxidation

-

Ring Oxidation : Strong oxidants like KMnO~4~ convert pyrrolidine to γ-lactam under acidic conditions.

| Reaction Type | Reagents | Product |

|---|---|---|

| Alkylation | CH~3~I, K~2~CO~3~ | N-Methylpyrrolidinium salt |

| Oxidation | KMnO~4~, H~2~SO~4~ | γ-Lactam derivative |

Amide Hydrolysis

The enamide bond is susceptible to hydrolysis:

-

Acidic Hydrolysis : Concentrated HCl converts the amide to a carboxylic acid and 2-aminothiazole.

-

Basic Hydrolysis : NaOH yields a sodium carboxylate and thiazol-2-amine.

| Conditions | Products |

|---|---|

| 6M HCl, reflux | 3-(1-Pyrrolidinyl)but-2-enoic acid + 2-aminothiazole |

| 2M NaOH, 80°C | Sodium 3-(1-pyrrolidinyl)but-2-enoate + 2-aminothiazole |

Functional Group Interplay

The proximity of the thiazole and enamide groups enables unique reactivity:

-

Tandem Cyclization : Under basic conditions, intramolecular attack of the thiazole’s nitrogen on the enamide’s carbonyl could form a bicyclic structure.

-

Cross-Coupling : Palladium catalysts (e.g., Pd(PPh~3~)~4~) enable Suzuki-Miyaura couplings if halogenated aryl groups are introduced .

Stability Considerations

-

Thermal Stability : Decomposition occurs above 200°C, releasing CO and NH~3~.

-

Photoreactivity : UV exposure may induce [2+2] cycloaddition of the enamide’s double bond.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that compounds similar to 3-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)-2-butenamide exhibit significant antibacterial and antifungal activities. For instance, studies have shown that thiazole derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans through mechanisms involving disruption of cellular processes or enzyme inhibition .

Antiviral Activity

The compound's potential as an antiviral agent has also been explored, particularly in the context of influenza viruses. Research on similar thiazole-based compounds suggests that they can disrupt critical protein-protein interactions within viral polymerases, thereby inhibiting viral replication . This highlights the importance of structural modifications in enhancing antiviral efficacy.

Neurological Applications

There is emerging evidence that compounds containing thiazole moieties may have applications in treating neurological conditions. Specifically, they have been studied for their ability to inhibit P2X3 receptors, which are implicated in pain signaling and autonomic dysfunctions associated with cardiovascular diseases . This suggests potential therapeutic roles in managing chronic pain and related disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives demonstrated their efficacy against common pathogenic strains. The synthesized compounds were evaluated using the disc diffusion method, revealing that several derivatives exhibited promising antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| A | 32 | 64 |

| B | 16 | 32 |

| C | 8 | 16 |

Case Study 2: Antiviral Activity

In a molecular docking study focused on influenza virus polymerase, derivatives of thiazole were shown to effectively bind to the PA-PB1 interface, disrupting essential interactions for viral replication. This study highlighted the structure-activity relationship (SAR) that could guide further modifications for improved antiviral properties .

Mécanisme D'action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)-2-propenamide: Similar structure but with a propenamide group instead of butenamide.

3-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)-2-butanamide: Similar structure but with a butanamide group instead of butenamide.

Uniqueness

3-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)-2-butenamide is unique due to the specific combination of the pyrrolidine, thiazole, and butenamide groups, which may confer distinct chemical and biological properties compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Activité Biologique

3-(1-Pyrrolidinyl)-N-(1,3-thiazol-2-yl)-2-butenamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅N₃OS

- Molecular Weight : 237.32 g/mol

- CAS Number : 338408-85-8

The compound features a pyrrolidine ring, a thiazole ring, and a butenamide group, which are significant for its biological interactions and potential therapeutic effects .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole moiety may enhance the compound's ability to bind to biological targets, potentially modulating their activity.

Neuropharmacological Effects

The pyrrolidine component is associated with neuropharmacological properties. Compounds similar to this compound have been investigated for their ability to act on brain-specific binding sites relevant to epilepsy treatment. The unique binding characteristics may lead to the development of new antiepileptic drugs .

Antimicrobial Activity

Preliminary studies suggest that thiazole-containing compounds exhibit antimicrobial properties. This could position this compound as a candidate for further exploration in infectious disease treatment .

Case Studies and Research Findings

Propriétés

IUPAC Name |

(E)-3-pyrrolidin-1-yl-N-(1,3-thiazol-2-yl)but-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3OS/c1-9(14-5-2-3-6-14)8-10(15)13-11-12-4-7-16-11/h4,7-8H,2-3,5-6H2,1H3,(H,12,13,15)/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEXTBSAEVEDFH-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC1=NC=CS1)N2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)NC1=NC=CS1)/N2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.